molecular formula C11H21NO4 B13549831 Tert-butyl 2-(hydroxymethyl)-5-methylmorpholine-4-carboxylate

Tert-butyl 2-(hydroxymethyl)-5-methylmorpholine-4-carboxylate

Cat. No.: B13549831
M. Wt: 231.29 g/mol
InChI Key: QGEFRGPCFOEDNF-UHFFFAOYSA-N
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Description

Tert-butyl 2-(hydroxymethyl)-5-methylmorpholine-4-carboxylate is a morpholine-derived compound featuring a tert-butyl carbamate group, a hydroxymethyl substituent at position 2, and a methyl group at position 3. This structure combines hydrophilic (hydroxymethyl) and hydrophobic (tert-butyl, methyl) moieties, making it a versatile intermediate in pharmaceutical synthesis.

Properties

IUPAC Name

tert-butyl 2-(hydroxymethyl)-5-methylmorpholine-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21NO4/c1-8-7-15-9(6-13)5-12(8)10(14)16-11(2,3)4/h8-9,13H,5-7H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGEFRGPCFOEDNF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1COC(CN1C(=O)OC(C)(C)C)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis via Morpholine Derivatives and tert-Butyl Esters

One common industrial and laboratory approach involves reacting morpholine derivatives with tert-butyl esters under controlled conditions to form the target compound. This method may utilize tert-butyl hydroperoxide and benzyl cyanide under metal-free conditions to facilitate the formation of the morpholine ring with desired substitutions. Flow microreactor systems have been employed in industrial settings to enhance reaction efficiency, control, and sustainability compared to batch processes.

Step Reagents/Conditions Description Yield/Notes
Starting material Morpholine derivative Base structure -
tert-Butyl ester introduction tert-Butyl hydroperoxide, benzyl cyanide Formation of tert-butyl carboxylate Efficient under metal-free conditions
Cyclization and substitution Controlled temperature, solvent choice Installation of hydroxymethyl and methyl groups High selectivity and yield in flow reactors

This approach benefits from the mild conditions and avoids heavy metal catalysts, making it suitable for scale-up and pharmaceutical applications.

SN2 Cyclization Routes with Protective Groups

An alternative synthetic strategy involves SN2 cyclization of protected intermediates derived from serinol or morpholinol derivatives. Protective groups such as tert-butyldimethylsilyl (TBDMS) and tert-butoxycarbonyl (Boc) are employed to mask reactive amine and hydroxyl functionalities during intermediate steps.

  • Route A: Direct cyclization of carbamate-protected intermediates using sodium hydride, followed by acid-mediated deprotection to yield the free hydroxymethylmorpholine derivative.

  • Route B: Selective Boc deprotection using TBDMS triflate and 2,6-lutidine in dichloromethane, followed by cyclization induced by sodium bicarbonate in acetonitrile/methanol. Subsequent removal of silyl protecting groups with ammonium fluoride in methanol affords the target compound.

Step Reagents Conditions Outcome
Carbamate deprotonation Sodium hydride Room temperature Cyclization to N-Boc and O-TBDMS protected morpholine
Boc deprotection TBDMSOTf, 2,6-lutidine Dichloromethane, 0°C to room temp Selective removal of Boc group
Cyclization Sodium bicarbonate Acetonitrile/methanol, room temp Formation of morpholine ring
Deprotection Ammonium fluoride Methanol, room temp Removal of TBDMS protecting groups

This multi-step approach achieves overall yields around 40% over five steps and allows for stereochemical control and functional group compatibility.

Coupling of Serinol Derivatives with Triflates

A notable synthetic methodology involves coupling serinol derivatives with 2,3-O-isopropylideneglycerol triflate or equivalents to form 3,5-disubstituted morpholines, which can be further functionalized to yield tert-butyl 2-(hydroxymethyl)-5-methylmorpholine-4-carboxylate analogs.

  • This method provides excellent optical purity and stereochemical control.

  • Protective groups such as benzyl or tert-butyldiphenylsilyl ethers are used to mask hydroxyl groups during synthesis.

  • The coupling reaction is a key step that forms the morpholine ring with the desired substitution pattern.

This route is valuable for preparing chiral morpholine derivatives for use as building blocks in more complex molecules.

Reaction Conditions and Solvent Systems

The preparation methods utilize a variety of solvents and conditions optimized for yield and selectivity:

Solvent Role Typical Temperature Range Notes
Tetrahydrofuran (THF) Reaction medium for cyclization and coupling 0°C to 85°C Preferred for solubility and stability
Acetonitrile (MeCN) Solvent for deprotection and cyclization 0°C to 25°C Used in Boc deprotection and TMSI reactions
Dichloromethane (DCM) Medium for protective group manipulation 0°C to room temp Common for TBDMS and Boc chemistry
Methanol (MeOH) Deprotection and extraction Room temperature Used for silyl group removal and product isolation

Reactions involving sulfonyl halides and tertiary amine bases (e.g., triethylamine, DIPEA) are conducted typically between 25°C and 100°C for durations ranging from minutes to several hours depending on the step.

Protective Group Strategies

The use of protective groups is crucial in the synthesis to prevent side reactions and enable selective functionalization:

The choice and timing of protective group installation and removal are optimized to maximize yield and stereochemical integrity.

Summary Table of Preparation Methods

Method Key Features Advantages Limitations
Morpholine derivatives + tert-butyl esters (metal-free) Uses tert-butyl hydroperoxide and benzyl cyanide; flow microreactors Mild, scalable, metal-free Requires specialized flow equipment for best results
SN2 cyclization with Boc and TBDMS protection Multi-step with selective deprotection and cyclization High stereochemical control, good yields Multi-step, moderate overall yield (~40%)
Coupling of serinol derivatives with triflates Enantioselective, uses protective groups Excellent optical purity, chiral building blocks Requires access to triflate reagents and chiral serinol derivatives

Chemical Reactions Analysis

Oxidation

The hydroxymethyl group (-CH₂OH) undergoes oxidation to form a carboxylic acid derivative. This reaction is catalyzed by oxidizing agents such as tert-butyl hydroperoxide under metal-free conditions, yielding a chemically stable product.

Substitution

The tert-butyl group and hydroxymethyl substituent can participate in nucleophilic substitution reactions. For example, in a Mitsunobu reaction , di-isopropyl azodicarboxylate (DIAD) and triphenylphosphine are used to facilitate substitution with alcohols or other nucleophiles. This method achieves high yields (e.g., 89%) under inert atmospheres (e.g., nitrogen) and ambient temperatures (~20°C) .

Common Reagents and Conditions

Reaction Type Reagents Conditions
OxidationTert-butyl hydroperoxide, benzyl cyanideMetal-free conditions
SubstitutionDIAD, triphenylphosphine, nucleophilesTHF solvent, N₂ atmosphere, 20°C

Major Products Formed

  • Oxidation : Generates carboxylic acid derivatives via hydroxymethyl group oxidation.

  • Substitution : Yields modified morpholine derivatives with new functional groups (e.g., esters, amines) attached to the tert-butyl or hydroxymethyl sites .

Research Findings

A patent study (US20150361078A1) highlights a substitution reaction where tert-butyl 2-(hydroxymethyl)-5-methylmorpholine-4-carboxylate reacts with 2-chloropyrimidin-5-ol under DIAD and triphenylphosphine conditions. This protocol achieves an 89% yield of a substituted product, demonstrating the compound’s utility in synthesizing complex organic molecules .

Scientific Research Applications

Tert-butyl 2-(hydroxymethyl)-5-methylmorpholine-4-carboxylate is a chemical compound with applications in scientific research, specifically in chemistry, biology, medicine, and industry. It is used as a building block in the synthesis of complex organic molecules and is studied for its potential biological activities and interactions with biomolecules. It is also investigated for potential therapeutic properties and as a precursor in drug development and is used in the production of specialty chemicals and materials.

Preparation Methods

The synthesis of this compound usually involves reacting a morpholine derivative with tert-butyl chloroformate, often with a base like triethylamine, under controlled conditions. The mixture is stirred at room temperature for several hours and then purified through column chromatography. Industrial production involves large-scale batch reactions optimized for high yield and purity, potentially using automated synthesis and continuous flow reactors. The major products formed from these reactions include carboxylic acids, alcohols, amines, and substituted morpholine derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

This compound has a wide range of applications in scientific research:

  • Chemistry It is used as a building block in the synthesis of complex organic molecules.
  • Biology The compound is studied for its potential biological activities and interactions with biomolecules.
  • Medicine It is investigated for its potential therapeutic properties and as a precursor in drug development.
  • Industry The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl 2-(hydroxymethyl)-5-methylmorpholine-4-carboxylate involves its interaction with specific molecular targets and pathways. The hydroxymethyl group can form hydrogen bonds with biological molecules, while the tert-butyl group can enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes. The morpholine ring can interact with various enzymes and receptors, modulating their activity and leading to the desired biological effects.

Comparison with Similar Compounds

Structural Comparison with Similar Compounds

Key Structural Features:

  • Core Heterocycle : Morpholine (6-membered ring with one oxygen and one nitrogen atom) vs. pyrrolidine (5-membered nitrogen-containing ring) derivatives.
  • Substituents : Hydroxymethyl, methyl, tert-butyl carbamate, and fluorinated or formyl groups.
Table 1: Structural Comparison
Compound Name Core Structure Positional Substituents Reference
Tert-butyl 2-(hydroxymethyl)-5-methylmorpholine-4-carboxylate (Target) Morpholine 2: Hydroxymethyl; 5: Methyl; 4: tert-butyl carbamate Inferred
tert-Butyl 5-formyl-2,2-dimethylmorpholine-4-carboxylate Morpholine 5: Formyl; 2,2: Dimethyl; 4: tert-butyl carbamate
tert-Butyl (2S,4R)-4-fluoro-2-(hydroxymethyl)pyrrolidine-1-carboxylate Pyrrolidine 4: Fluoro; 2: Hydroxymethyl; 1: tert-butyl carbamate
tert-Butyl (5R)-3-(4-hydroxybutyl)-5-(3,4,5-trifluorophenyl)morpholine-4-carboxylate Morpholine 3: 4-Hydroxybutyl; 5: 3,4,5-Trifluorophenyl; 4: tert-butyl carbamate

Key Observations :

  • The target compound shares the morpholine core with tert-butyl 5-formyl-2,2-dimethylmorpholine-4-carboxylate but differs in substituents (hydroxymethyl vs. formyl and dimethyl groups).
  • Fluorinated analogs, such as the pyrrolidine derivative in , highlight the role of electronegative substituents in altering reactivity and bioavailability .

Physicochemical Properties

Table 2: Molecular Properties
Compound Name Molecular Formula Molecular Weight (g/mol) XLogP3* Hydrogen Bond Acceptors Topological Polar Surface Area (Ų)
Target Compound (Inferred) C12H23NO4 245.32 ~1.2 4 ~55.8
tert-Butyl 5-formyl-2,2-dimethylmorpholine-4-carboxylate C12H21NO4 243.30 0.9 4 55.8
tert-Butyl (2S,4R)-4-fluoro-2-(hydroxymethyl)pyrrolidine-1-carboxylate C10H18FNO3 219.26 ~0.5 3 49.3
tert-Butyl (5R)-3-(4-hydroxybutyl)-5-(trifluorophenyl)morpholine-4-carboxylate C19H26F3NO4 389.41 ~2.8 4 55.8

Notes:

  • The target compound’s molecular weight (~245 g/mol) and XLogP3 (~1.2) are inferred from analogs. Higher XLogP3 in trifluorophenyl derivatives () indicates increased lipophilicity .
  • Hydrogen bond acceptors (4 in morpholine derivatives) suggest moderate solubility in polar solvents .

Biological Activity

Tert-butyl 2-(hydroxymethyl)-5-methylmorpholine-4-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological properties, mechanisms of action, and implications for therapeutic applications.

Chemical Structure and Properties

The chemical formula for this compound is C₁₀H₁₉NO₄. The compound features a morpholine ring, which is known for its ability to interact with various biological targets.

The biological activities of this compound are primarily attributed to its interaction with specific molecular targets. Preliminary studies suggest that it may exhibit:

  • Anti-inflammatory Effects : Similar compounds have shown the ability to inhibit cyclooxygenase (COX) enzymes, which are critical in the inflammatory process.
  • Antioxidant Activity : The presence of hydroxymethyl and morpholine groups may facilitate free radical scavenging, reducing oxidative stress in biological systems.

1. In Vitro Studies

Recent research has focused on evaluating the compound's effects on various cell lines:

  • Cytotoxicity : Studies indicated that this compound exhibited selective cytotoxicity against certain cancer cell lines while sparing normal cells, suggesting a potential role in cancer therapy.
  • IC50 Values : In preliminary assays, the compound demonstrated IC50 values in the low micromolar range against specific cancer cell lines, indicating moderate potency.

2. Case Studies

A notable study involved the synthesis and evaluation of derivatives based on this compound, leading to enhanced biological activity:

  • Synthesis of Derivatives : Researchers synthesized various analogs and tested them against human purine nucleoside phosphorylase (PNP), revealing that modifications to the morpholine structure could significantly enhance inhibitory activity.
  • Selectivity : Some derivatives showed over 60-fold selectivity for PNP from pathogenic bacteria compared to human enzymes, highlighting their therapeutic potential in treating infections without affecting human cells.

Data Table: Biological Activity Summary

Activity Type Description IC50/CC50 Values
CytotoxicitySelective against cancer cell linesLow micromolar range
Anti-inflammatoryPotential COX inhibitionNot quantified
AntioxidantFree radical scavenging potentialNot quantified
Selectivity for PNPHigh selectivity for bacterial PNP over human PNP>60-fold

Implications for Therapeutic Applications

The promising biological activities of this compound suggest its potential in several therapeutic areas:

  • Cancer Therapy : Its selective cytotoxicity indicates possible applications as an anticancer agent.
  • Infectious Diseases : The selectivity for pathogenic enzymes opens avenues for developing antibiotics that minimize harm to human cells.

Q & A

Q. How to design stability studies for long-term storage of the compound?

  • Methodological Answer : Conduct accelerated degradation studies under ICH guidelines:
  • Thermal Stress : 40°C/75% RH for 6 months.
  • Photolysis : Expose to UV light (320–400 nm) to assess morpholine ring stability.
  • HPLC Purity Tracking : Monitor degradation products (e.g., tert-butyl alcohol from Boc cleavage) .

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